(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
4-methylsulfonyl-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-3-10-20-15-9-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-7-14(8-5-12)28(2,25)26/h3-9,11H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJYFENESMNTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique chemical structure suggests potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₅N₃O₅S₂
- Molecular Weight : 417.5 g/mol
- CAS Number : 896358-88-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical metabolic pathways. The compound's mechanism involves:
- Enzyme Inhibition : Binding to active sites of enzymes, disrupting metabolic processes essential for cell survival.
- Signal Transduction Modulation : Interacting with cell membrane receptors to influence cellular functions such as proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notable findings include:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay indicated a dose-dependent response, with effective concentrations leading to reduced viability in treated cells .
| Concentration (μM) | A431 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 1 | 80 | 75 |
| 2 | 60 | 55 |
| 4 | 40 | 30 |
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells, characterized by elevated levels of cleaved caspases and annexin V positivity .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. Studies indicate:
- Inhibition of Bacterial Growth : The compound effectively inhibited the growth of multiple bacterial strains, suggesting potential as an antibacterial agent.
Case Studies
- Study on Anti-tumor Activity : A recent study evaluated the effects of modified benzothiazole derivatives on cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant anti-tumor activity by promoting apoptosis and inhibiting cell migration .
- Inflammatory Response Modulation : Another investigation assessed the impact of this compound on inflammatory markers such as IL-6 and TNF-α in macrophage models, demonstrating a reduction in these pro-inflammatory cytokines upon treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- Nitro vs. Sulfonamide Groups: The target compound’s 6-nitro group distinguishes it from analogs with sulfamoyl (e.g., ) or methylsulfonyl (e.g., ) groups at the same position.
- Allyl vs.
- Core Heterocycle Differences : The benzo[d]thiazole core in the target compound contrasts with the thiadiazole core in Compound 6 , altering π-conjugation and hydrogen-bonding capabilities.
Spectroscopic Comparisons
IR and NMR data from analogs provide insights into functional group behavior:
IR Spectroscopy
- Carbonyl Stretches: The target compound’s benzamide carbonyl (C=O) is expected near 1660–1680 cm⁻¹, consistent with hydrazinecarbothioamides (1663–1682 cm⁻¹) and triazole derivatives (1605–1719 cm⁻¹) in related systems .
- Sulfonyl and Nitro Groups: Sulfonyl (S=O) stretches typically appear at 1150–1350 cm⁻¹, overlapping with nitro (NO₂) asymmetric stretches (~1520 cm⁻¹). Differentiation would require deconvolution or complementary techniques like Raman spectroscopy.
NMR Spectroscopy
- Proton Environments :
- The allyl group’s vinyl protons (δ ~5–6 ppm) and methylsulfonyl benzamide aromatic protons (δ ~7.5–8.5 ppm) align with shifts observed in analogs like and .
- Thiazole ring protons in the target compound are anticipated near δ 7–8 ppm, similar to thiadiazole derivatives (e.g., Compound 6: δ 7.36–8.32 ppm) .
Q & A
Q. What computational tools assess potential as a kinase inhibitor?
- Molecular docking : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications (e.g., allyl vs. propargyl groups) .
- Pharmacophore modeling : Aligns key features (e.g., hydrogen-bond acceptors) with known kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
